nNOS Inhibition Potency and ~339-Fold Selectivity Over eNOS in Matched Recombinant Human Enzyme Assays
In recombinant human enzyme assays conducted under identical conditions (Sf9 cell expression, [³H]L-arginine-to-[³H]L-citrulline conversion), 2-benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile inhibited human nNOS with an IC₅₀ of 97 nM, while inhibition of human eNOS required an IC₅₀ of 32,900 nM, yielding an nNOS-over-eNOS selectivity ratio of approximately 339-fold [1][2]. As a comparator reference, 7-nitroindazole (7-NI), a widely used nNOS inhibitor tool compound, exhibits reported IC₅₀ values of approximately 0.71 μM for rat nNOS and 7.8 μM for bovine eNOS — an ~11-fold selectivity — making the target compound approximately 31-fold more nNOS-selective than 7-NI in cross-study comparison [3]. eNOS inhibition is a key liability for NOS-targeted therapeutics because eNOS-derived nitric oxide maintains vascular homeostasis and blood pressure regulation [4].
| Evidence Dimension | Human nNOS vs. human eNOS inhibition (IC₅₀, nM); selectivity ratio |
|---|---|
| Target Compound Data | nNOS IC₅₀ = 97 nM; eNOS IC₅₀ = 32,900 nM; Selectivity ratio = 339-fold |
| Comparator Or Baseline | 7-NI (7-nitroindazole): rat nNOS IC₅₀ ≈ 710 nM; bovine eNOS IC₅₀ ≈ 7,800 nM; selectivity ratio ≈ 11-fold |
| Quantified Difference | Target compound: ~339-fold nNOS/eNOS selectivity vs. 7-NI: ~11-fold; approximately 31-fold improvement in selectivity window |
| Conditions | Target compound: human nNOS and eNOS expressed in Sf9 cells, [³H]L-arginine conversion assay, 15-min preincubation [1][2]. Comparator (7-NI): rat nNOS and bovine eNOS recombinant enzymes, spectrophotometric oxyhemoglobin assay [3]. |
Why This Matters
For procurement decisions in nNOS-focused programs, a compound with a ~339-fold selectivity window substantially reduces the probability of eNOS-mediated cardiovascular off-target effects compared to tool compounds such as 7-NI (~11-fold), providing a more favorable selectivity starting point for lead optimization and requiring fewer downstream counter-screening iterations.
- [1] BindingDB. BDBM50394745 (CHEMBL2165821). Target: Nitric oxide synthase, brain (Human). Affinity Data: IC50 = 97 nM. Assay: Inhibition of human nNOS expressed in Sf9 cells assessed as reduction in conversion of [³H]L-arginine to [³H]L-citrulline. Accessed 2026. View Source
- [2] BindingDB. BDBM50394739 (CHEMBL2165827). Target: Nitric oxide synthase, endothelial (Human). Affinity Data: IC50 = 32,900 nM. Assay: Inhibition of human eNOS expressed in Sf9 cells. Accessed 2026. View Source
- [3] Moore PK, Wallace P, Gaffen Z, Hart SL, Babbedge RC. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. Br J Pharmacol. 1993;110(1):219-224. doi:10.1111/j.1476-5381.1993.tb13795.x. View Source
- [4] Bioorganic & Medicinal Chemistry Letters. Rationale that clinical NOS inhibitor candidates should avoid eNOS inhibition to preserve normal blood pressure and flow. Accessed via BindingDB/ChEMBL curation context, 2026. View Source
